molecular formula C28H32Cl2O6 B12423391 6alpha-Methyl Mometasone furoate-d3

6alpha-Methyl Mometasone furoate-d3

Cat. No.: B12423391
M. Wt: 538.5 g/mol
InChI Key: OTOVEDFARPCAAR-GQFAEBLDSA-N
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Description

6alpha-Methyl Mometasone Furoate-d3 is a deuterated form of 6alpha-Methyl Mometasone Furoate. It is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. The compound is often utilized in scientific research as a stable isotope-labeled standard for the quantification of mometasone furoate in various analytical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Methyl Mometasone Furoate-d3 involves the incorporation of deuterium atoms into the mometasone furoate molecule. This is typically achieved through a series of chemical reactions starting from 6alpha-Methyl Prednisolone 21-Acetate. The process includes steps such as halogenation, esterification, and deuterium exchange reactions under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The production is carried out in specialized facilities equipped to handle the complex chemical reactions and ensure the safety and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions: 6alpha-Methyl Mometasone Furoate-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are used for further research and analytical purposes .

Scientific Research Applications

6alpha-Methyl Mometasone Furoate-d3 has a wide range of scientific research applications, including:

Mechanism of Action

6alpha-Methyl Mometasone Furoate-d3 exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding induces conformational changes in the receptor, leading to its translocation into the nucleus. Once in the nucleus, the receptor complex interacts with specific DNA sequences to regulate the transcription of anti-inflammatory and immunosuppressive genes. This results in the reduction of inflammation and modulation of immune responses .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications. This makes it particularly valuable in research settings where accurate measurement of corticosteroid levels is crucial .

Properties

Molecular Formula

C28H32Cl2O6

Molecular Weight

538.5 g/mol

IUPAC Name

[(6S,8S,9R,10S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-6,10,13-trimethyl-3-oxo-16-(trideuteriomethyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate

InChI

InChI=1S/C28H32Cl2O6/c1-15-10-20-19-11-16(2)28(23(33)14-29,36-24(34)21-6-5-9-35-21)26(19,4)13-22(32)27(20,30)25(3)8-7-17(31)12-18(15)25/h5-9,12,15-16,19-20,22,32H,10-11,13-14H2,1-4H3/t15-,16+,19-,20-,22?,25-,26-,27-,28-/m0/s1/i2D3

InChI Key

OTOVEDFARPCAAR-GQFAEBLDSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C)C

Canonical SMILES

CC1CC2C3CC(C(C3(CC(C2(C4(C1=CC(=O)C=C4)C)Cl)O)C)(C(=O)CCl)OC(=O)C5=CC=CO5)C

Origin of Product

United States

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